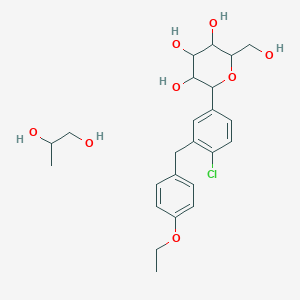
(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(S)-propane-1,2-diol hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dapagliflozin Propanediol Monohydrate involves several key steps:
Preparation of the Intermediate: The intermediate is obtained by nucleophilic addition and methoxylation with another intermediate, followed by reduction with triethylsilane.
Acetylation and Deprotection: The hydroxy groups of the intermediate are acylated using acetic anhydride in the presence of N,N’-diisopropylethylamine and DMAP to get tetra acetylated O-methyl Dapagliflozin.
Industrial Production Methods
The industrial production of Dapagliflozin Propanediol Monohydrate involves an improved process that ensures high purity and minimal impurities. This process includes the preparation of substantially pure intermediate with des-bromo impurity less than 0.15% .
Análisis De Reacciones Químicas
Types of Reactions
Dapagliflozin Propanediol Monohydrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are used in its synthesis, particularly in the deprotection steps.
Substitution: Substitution reactions are involved in the preparation of its intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Triethylsilane and boron trifluoride etherate are commonly used.
Substitution: Acetic anhydride and N,N’-diisopropylethylamine are used for acylation.
Major Products Formed
The major products formed from these reactions include various metabolites such as benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .
Aplicaciones Científicas De Investigación
Dapagliflozin Propanediol Monohydrate has several scientific research applications:
Mecanismo De Acción
Dapagliflozin Propanediol Monohydrate exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubule of the nephron. This inhibition prevents glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine. This mechanism helps in better glycemic control in patients with type 2 diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Canagliflozin: Another SGLT2 inhibitor used for managing type 2 diabetes.
Empagliflozin: Similar to Dapagliflozin, it is used to improve glycemic control and reduce cardiovascular risks.
Ertugliflozin: Another SGLT2 inhibitor with similar applications in diabetes management.
Uniqueness
Dapagliflozin Propanediol Monohydrate is unique due to its specific molecular structure, which provides high selectivity and potency in inhibiting SGLT2. This results in effective glucose excretion and better management of blood sugar levels in diabetic patients .
Propiedades
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCLVRXZCRBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)
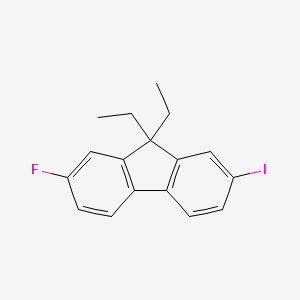


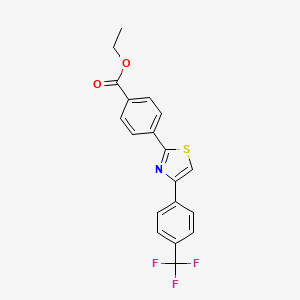
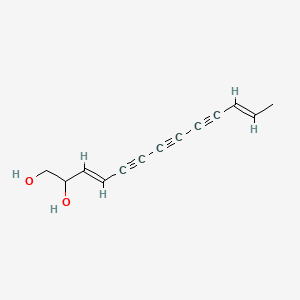

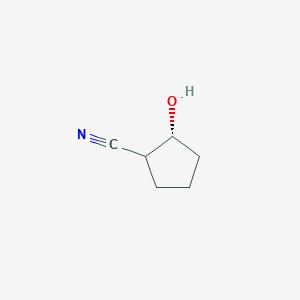
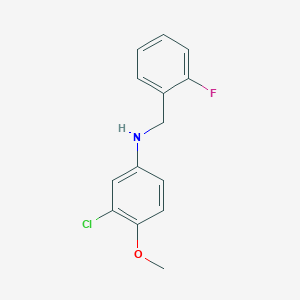

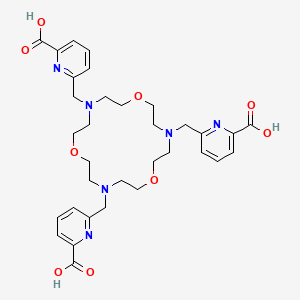

![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
